(7-Amino-2-hydroxy[1,8]naphthyridin-4-yl)acetic acid
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Description
(7-Amino-2-hydroxy[1,8]naphthyridin-4-yl)acetic acid is a useful research compound. Its molecular formula is C10H9N3O3 and its molecular weight is 219.2 g/mol. The purity is usually 95%.
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Biological Activity
(7-Amino-2-hydroxy[1,8]naphthyridin-4-yl)acetic acid is a compound of significant interest due to its diverse biological activities. This article explores its antibacterial properties, potential as a kinase inhibitor, and other pharmacological effects, supported by relevant data and findings from various studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₀H₉N₃O₃
- Molecular Weight : 219.2 g/mol
- CAS Number : 1931-45-9
Its structure features a naphthyridine core with amino and hydroxy functional groups, contributing to its reactivity and biological activity.
Antibacterial Activity
Research indicates that this compound exhibits antibacterial properties against both gram-positive and gram-negative bacteria. Notable pathogens affected include:
Bacteria | Activity Observed |
---|---|
Staphylococcus aureus | Inhibition noted |
Escherichia coli | Inhibition noted |
These findings suggest that the compound could serve as a basis for developing new antibacterial agents, although further research is necessary to elucidate the mechanisms of action involved .
Kinase Inhibition Potential
The compound has been identified as a potential inhibitor of specific kinases, which are crucial in various cellular processes. Kinase inhibition is a promising strategy for treating diseases such as cancer and inflammatory conditions. Preliminary studies suggest that this compound may target several kinases, warranting further investigation into its therapeutic implications .
Pharmacological Effects
Similar compounds within the naphthyridine class have demonstrated various pharmacological effects, including:
- Anticancer Activity : Some derivatives have shown cytotoxic effects against cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth .
- Cholinesterase Inhibition : Analogous compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating neurodegenerative diseases .
Case Studies and Research Findings
In vitro studies have highlighted the efficacy of related naphthyridine derivatives in cancer treatment. For instance, a series of 2-phenyl-7-methyl-1,8-naphthyridine derivatives were synthesized and tested against human breast cancer cell lines (MCF7), showing significant cytotoxicity with IC50 values ranging from 1.47 to 7.88 μM . These results emphasize the potential of naphthyridine-based compounds in oncology.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals distinct biological activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
6-Aminoquinoline | Similar bicyclic structure | Antimicrobial properties |
7-Hydroxynaphthyridine | Hydroxyl group at different position | Anticancer activity |
4-Amino-2-pyridinecarboxylic acid | Pyridine ring instead of naphthyridine | Neuroprotective effects |
This table illustrates how variations in structure can lead to differing biological activities, underscoring the uniqueness of this compound .
Properties
IUPAC Name |
2-(7-amino-2-oxo-1H-1,8-naphthyridin-4-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c11-7-2-1-6-5(4-9(15)16)3-8(14)13-10(6)12-7/h1-3H,4H2,(H,15,16)(H3,11,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRPOFISSCKDFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CC(=O)N2)CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00420603 |
Source
|
Record name | (7-amino-2-hydroxy[1,8]naphthyridin-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00420603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1931-45-9 |
Source
|
Record name | 7-Amino-1,2-dihydro-2-oxo-1,8-naphthyridine-4-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1931-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (7-amino-2-hydroxy[1,8]naphthyridin-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00420603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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